Leaving-Group Reactivity Hierarchy
Methanesulfonic acid naphthalen-1-yl ester occupies a defined position within the established sulfonate ester leaving-group hierarchy. Mesylates (methanesulfonates) are approximately 100-fold more reactive than the corresponding tosylates, while being approximately 400-fold less reactive than triflates under solvolytic conditions [1][2]. This rank-order reactivity—triflate > tresylate > mesylate > tosylate > benzenesulfonate—is consistently observed across multiple alcohol-derived ester series [1]. For procurement decisions involving reactions requiring intermediate leaving-group lability (greater than tosylate but less than triflate), the mesylate derivative represents the predictable and calibrated choice.
| Evidence Dimension | Relative solvolytic reactivity (leaving group ability rank) |
|---|---|
| Target Compound Data | Mesylate (methanesulfonate): intermediate reactivity |
| Comparator Or Baseline | Tosylate (p-toluenesulfonate): ~100-fold less reactive; Triflate (trifluoromethanesulfonate): ~400-fold more reactive |
| Quantified Difference | Mesylate is ~100× more reactive than tosylate; ~400× less reactive than triflate |
| Conditions | Solvolytic conditions; class-level rank-order hierarchy established across multiple sulfonate ester series |
Why This Matters
This rank-order reactivity enables predictable selection of leaving-group lability for synthetic transformations requiring intermediate rates—neither the sluggishness of tosylates nor the extreme reactivity and hydrolytic sensitivity of triflates.
- [1] Yumpu. CHAPTER 10: REACTIVITY. Sulfonate Ester Reactivity Hierarchy: Triflates > Tresylates > Mesylates > Tosylates. View Source
- [2] Kinetic and Spectroscopic Characterization of Highly Reactive Methanesulfonates: Leaving Group Effects for Solvolyses. University of Bologna Repository. View Source
